molecular formula C22H18FN7O B3417769 Idelalisib CAS No. 1146702-54-6

Idelalisib

Cat. No. B3417769
M. Wt: 415.4 g/mol
InChI Key: IFSDAJWBUCMOAH-HNNXBMFYSA-N
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Description

Idelalisib, also known as GS-1101 or CAL-101, is an oral, selective, phosphoinositide 3-kinase delta isoform (PI3Kδ) inhibitor . It is used in combination with rituximab to treat chronic lymphocytic leukemia (CLL) that has come back after other treatments . It works by interfering with the growth of cancer cells, which are eventually destroyed by the body .


Synthesis Analysis

A novel and scalable synthesis of Idelalisib has been developed . This strategy controls the desfluoro impurity during the reduction of the nitro intermediate, and also arrests the formation of the enantiomer during the cyclisation of diamide, without affecting the neighboring chiral center .


Molecular Structure Analysis

Idelalisib is a potent and selective inhibitor of the kinase activity of PI3K . A kinetic characterization demonstrated ATP-competitive inhibition, and several additional biochemical and biophysical assays showed that the compound binds reversibly and non-covalently to the kinase . A crystal structure of idelalisib bound to the p110 subunit of PI3K furthers our understanding of the binding interactions that confer the potency and selectivity of idelalisib .


Chemical Reactions Analysis

Idelalisib acts by binding to the protein called epidermal growth factor receptor (EFGR). As a result of this binding, cancer cells no longer receive the signal that the cells need for growth and development . Thus, this medication prevents cancer cells from growing .

Safety And Hazards

Idelalisib can cause serious harm to your liver, lungs, or intestines. You may have severe or life-threatening diarrhea, or a perforation (a hole or tear) in your intestines. Some of these conditions may lead to fatal complications . It’s also important to note that Idelalisib is harmful and can cause serious damage to health by prolonged exposure if swallowed .

properties

IUPAC Name

5-fluoro-3-phenyl-2-[(1S)-1-(7H-purin-6-ylamino)propyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7O/c1-2-15(28-20-18-19(25-11-24-18)26-12-27-20)21-29-16-10-6-9-14(23)17(16)22(31)30(21)13-7-4-3-5-8-13/h3-12,15H,2H2,1H3,(H2,24,25,26,27,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSDAJWBUCMOAH-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=NC2=C(C(=CC=C2)F)C(=O)N1C3=CC=CC=C3)NC4=NC=NC5=C4NC=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701007266
Record name Idelalisib
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URL https://comptox.epa.gov/dashboard/DTXSID701007266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

pH-dependent solubility ranging from <0.1 mg/mL at pH 5-7 to over 1 mg/mL at pH 2 under ambient conditions
Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Idelalisib specifically inhibits P110δ, the delta isoform of the enzyme phosphatidylinositol-4,5-bisphosphate 3-kinase, also known as PI-3K. The PI-3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer. In contrast to the other class IA PI3Ks p110α and p110β, p110δ is principally expressed in leukocytes (white blood cells) and is important for the function of T cells, B cell, mast cells and neutrophils. By inhibiting this enzyme, idelalisib induces apoptosis of malignant cells and inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and C-X-C chemokine receptors type 5 and type 4 signalling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib has been shown to result in inhibition of chemotaxis and adhesion, and reduced cell viability., Idelalisib is an inhibitor of PI3Kdelta kinase, which is expressed in normal and malignant B-cells. Idelalisib induced apoptosis and inhibited proliferation in cell lines derived from malignant B-cells and in primary tumor cells. Idelalisib inhibits several cell signaling pathways, including B-cell receptor (BCR) signaling and the CXCR4 and CXCR5 signaling, which are involved in trafficking and homing of B-cells to the lymph nodes and bone marrow. Treatment of lymphoma cells with idelalisib resulted in inhibition of chemotaxis and adhesion, and reduced cell viability.
Record name Idelalisib
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Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Idelalisib

Color/Form

White to off-white powder

CAS RN

870281-82-6, 1146702-54-6
Record name Idelalisib
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Record name Idelalisib [USAN:INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAL 101
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Record name Idelalisib
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URL https://www.drugbank.ca/drugs/DB09054
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Record name Idelalisib
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-(1-((9H-purin-6-yl)amino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one
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Record name IDELALISIB
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Record name Idelalisib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13,400
Citations
K Zirlik, H Veelken - Small molecules in hematology, 2018 - Springer
… clinical activity of idelalisib with a focus on clinical studies in CLL. … idelalisib, indicating that idelalisib has a greater therapeutic potential for lymphoid malignancies. In addition, idelalisib …
Number of citations: 40 link.springer.com
CY Cheah, NH Fowler - Blood, The Journal of the American …, 2016 - ashpublications.org
… (rituximab ± idelalisib and bendamustine/rituximab ± idelalisib) were recently halted because of an excess of deaths and serious adverse events among patients treated in the idelalisib-…
Number of citations: 148 ashpublications.org
SE Coutré, JC Barrientos, JR Brown… - Leukemia & …, 2015 - Taylor & Francis
… for patients receiving idelalisib therapy. This article provides an overview of idelalisib TEAEs … for identification and management of idelalisib treatment-emergent diarrhea or colitis as …
Number of citations: 341 www.tandfonline.com
DA Fruman, LC Cantley - The New England journal of medicine, 2014 - ncbi.nlm.nih.gov
… suggesting that the efficacy of idelalisib is similar or superior to … Idelalisib plus rituximab was effective in patients with CLL … ), a finding that suggests that idelalisib should be tested earlier …
Number of citations: 120 www.ncbi.nlm.nih.gov
AS Weidner, NC Panarelli, JT Geyer… - … American journal of …, 2015 - ingentaconnect.com
Idelalisib is an inhibitor … idelalisib therapy; however, the pathologic effects of this drug have not been characterized. We identified 50 patients who received at least 3 months of idelalisib …
Number of citations: 128 www.ingentaconnect.com
RR Furman, JP Sharman, SE Coutre… - … England Journal of …, 2014 - Mass Medical Soc
… study, we assessed the efficacy and safety of idelalisib, an oral inhibitor of the delta isoform … , or major coexisting illnesses to receive rituximab and either idelalisib (at a dose of 150 mg) …
Number of citations: 122 www.nejm.org
S Ramanathan, F Jin, S Sharma, BP Kearney - Clinical pharmacokinetics, 2016 - Springer
… group of idelalisib forms hydrogen … idelalisib, the electron density of idelalisib showed that there was no covalent bond between the inhibitor and the protein. The reversibility of idelalisib …
Number of citations: 78 link.springer.com
A Markham - Drugs, 2014 - Springer
… Idelalisib is under regulatory review in the EU—where it has … milestones in the development of Idelalisib leading to this first … for idelalisib in the EU, which if approved, covers idelalisib …
Number of citations: 103 link.springer.com
CY Louie, MA DiMaio, KE Matsukuma… - … American journal of …, 2015 - ingentaconnect.com
… Here we report the histologic findings in idelalisib-associated enterocolitis in 11 … idelalisib over a 5-year period (2011 to 2015) at our institution. All 11 patients were receiving idelalisib …
Number of citations: 110 www.ingentaconnect.com
JR Brown, JC Byrd, SE Coutre… - Blood, The Journal …, 2014 - ashpublications.org
… pathway with idelalisib. Our findings support the further development of idelalisib in patients … This paper reports on the evaluation of idelalisib in the CLL cohorts of a large dose−ranging …
Number of citations: 717 ashpublications.org

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